2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol
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Overview
Description
2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol is a complex organic compound with the molecular formula C20H20FNO2 It is characterized by the presence of a fluorobenzyl group, a naphthyl group, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorobenzyl Intermediate: The initial step involves the preparation of the 2-fluorobenzyl intermediate through a nucleophilic substitution reaction.
Coupling with Naphthyl Derivative: The fluorobenzyl intermediate is then coupled with a naphthyl derivative under basic conditions to form the desired naphthyl-fluorobenzyl ether.
Introduction of the Ethanolamine Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(((2-((2-Fluorobenzyl)oxy)naphthalen-1-yl)methyl)amino)ethanol
- 2-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]propanol
- 2-[({2-[(2-Fluorobenzyl)oxy]-1-naphthyl}methyl)amino]butanol
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20FNO2 |
---|---|
Molecular Weight |
325.4g/mol |
IUPAC Name |
2-[[2-[(2-fluorophenyl)methoxy]naphthalen-1-yl]methylamino]ethanol |
InChI |
InChI=1S/C20H20FNO2/c21-19-8-4-2-6-16(19)14-24-20-10-9-15-5-1-3-7-17(15)18(20)13-22-11-12-23/h1-10,22-23H,11-14H2 |
InChI Key |
ZKYDMIUMCJOIHQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CNCCO)OCC3=CC=CC=C3F |
Origin of Product |
United States |
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